Dutasteride α-Dimer
Description
Properties
Molecular Formula |
C₄₆H₅₅F₆N₃O₄ |
|---|---|
Molecular Weight |
827.94 |
Synonyms |
(4aR,6aS,7S,9bS,11aR)-N-(2,5-Bis(trifluoromethyl)phenyl)-1-((4aR,6aS,7R,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a |
Origin of Product |
United States |
Chemical Synthesis and Formation Mechanisms of Dutasteride α Dimer
Dutasteride (B1684494) Synthesis Pathways and Identification of Dimerization Stages
The synthesis of Dutasteride is a multi-step process involving complex steroidal intermediates. vulcanchem.com The formation of the α-dimer is intrinsically linked to specific steps within these synthetic routes.
The synthesis of Dutasteride, a 4-azasteroid, typically begins with a suitable steroid precursor, such as 3-oxo-4-androstene-17β-carboxylic acid or 3-oxo-4-aza-5α-androstane-17β-carboxylic acid. chemicalbook.comlookchem.comresearchgate.net Several synthetic strategies have been reported, but they generally converge on a few key transformations. google.com
A common pathway involves the following key stages:
Formation of the 4-aza-steroid nucleus : This involves reactions like oxidative ring-opening of a precursor followed by cyclization with ammonia. google.comresearchgate.net
Saturation of the A-ring : A reduction reaction, often catalytic hydrogenation, is used to produce the 5α-androstane skeleton. researchgate.net
Introduction of the C1-C2 double bond : This is a crucial dehydrogenation step that creates the α,β-unsaturated amide system characteristic of Dutasteride. chemicalbook.comrasayanjournal.co.in This step is frequently accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often in the presence of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netrasayanjournal.co.in
Amide bond formation : The final step involves coupling the steroid carboxylic acid intermediate with 2,5-bis(trifluoromethyl)aniline (B140203) to form the final Dutasteride molecule. lookchem.comgoogle.com This can occur at different points in the synthesis depending on the specific route.
These routes are designed to produce Dutasteride in high yield and purity, but side reactions can lead to the formation of various impurities. lookchem.comresearchgate.net
The formation of the Dutasteride α-Dimer is primarily associated with the oxidative dehydrogenation step used to introduce the double bond at the C1-C2 position of the A-ring. vulcanchem.comgoogle.com This reaction, critical for the synthesis of the final active molecule, can also be a source of several process-related impurities. rasayanjournal.co.in
Patent literature indicates that the use of oxidizing agents like DDQ can lead to over-oxidation or other side reactions, resulting in the formation of impurities, including dimers. vulcanchem.comgoogle.com It is postulated that under certain conditions, a reactive intermediate generated during the dehydrogenation process can react with another Dutasteride molecule or a precursor molecule to form the dimeric structure. This dimerization results in two dutasteride-derived units linked together. vulcanchem.com Research shows these dimer impurities can be detected by HPLC analysis at levels ranging from 0.05% to 0.1% during process development. vulcanchem.com
The formation of the this compound and other impurities is highly dependent on the specific conditions of the chemical reactions, particularly the dehydrogenation step. chemicea.comvulcanchem.com Variations in parameters such as temperature, solvent, and pH can significantly influence the reaction's outcome and the impurity profile. chemicea.com
| Reaction Parameter | Influence on Dimerization | Research Findings |
| Temperature | Higher temperatures can increase the rate of side reactions, potentially leading to greater dimer formation. | Patent data for preparing related impurities describe heating the reaction mixture to temperatures between 50-120°C for extended periods (12-80 hours), suggesting that thermal stress promotes the formation of these byproducts. google.com |
| Solvent Systems | The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction pathways. | Toluene (B28343) is a commonly used solvent in the DDQ dehydrogenation step where dimer formation is observed. google.com |
| pH | Variations in pH can alter the reactivity of functional groups and intermediates. | The formation of Dutasteride EP Impurity H has been attributed to specific conditions including pH variations during synthesis or storage. chemicea.com |
| Reagent Stoichiometry | The ratio of the oxidizing agent (e.g., DDQ) to the steroid substrate is a critical factor. | Over-oxidation from an excess of the dehydrogenating agent is cited as a cause for the generation of certain impurities. google.com |
Controlling these conditions is a key strategy in pharmaceutical manufacturing to minimize the formation of the this compound and ensure the quality of the final drug substance.
Targeted Synthesis of this compound for Research and Reference Standard Development
The availability of pure impurity reference standards is a regulatory requirement for the validation of analytical methods used in quality control. chemicea.comsynthinkchemicals.com Therefore, the targeted synthesis of impurities like the this compound is necessary.
The this compound can be synthesized in a controlled laboratory setting, often by intentionally creating conditions that favor its formation. The methods are typically derived from the known impurity-forming steps in the main Dutasteride synthesis.
A documented approach for preparing related impurities involves the direct treatment of Dutasteride with the reagents used for dehydrogenation. google.com A general procedure is outlined below:
Dutasteride is dissolved in an organic solvent, such as toluene.
An oxidizing agent, specifically DDQ, is added to the solution.
A silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is introduced, often at room temperature.
The reaction mixture is then heated to an elevated temperature (e.g., 50-120°C) and stirred for a prolonged period (e.g., 12-80 hours). google.com
This process forces the over-oxidation and side reactions that lead to the formation of the dimer and other related substances. google.com
Following the reaction, the resulting mixture contains the desired dimer along with unreacted starting material and other byproducts, necessitating a purification step.
While the primary goal in bulk drug manufacturing is to minimize impurity formation, the objective in reference standard synthesis is to maximize the yield and purity of the target impurity. The optimization of the targeted synthesis of this compound would involve systematically adjusting reaction parameters.
| Parameter to Optimize | Strategy for Enhancing Dimer Yield & Purity |
| Reactant Ratio | The molar ratio of the oxidizing agent (DDQ) to Dutasteride can be adjusted. A higher ratio may favor the formation of over-oxidation products, including the dimer. |
| Temperature and Time | A systematic study of reaction temperature and duration could identify the optimal conditions for maximizing the dimer yield. Patent information suggests that higher temperatures and longer reaction times (e.g., 120°C for 70 hours) are used to generate these types of impurities. google.com |
| Purification | Achieving high purity is critical for a reference standard. The crude product from the synthesis is subjected to purification techniques, with column chromatography being a common and effective method. google.com The choice of eluent system (e.g., petroleum ether:ethyl acetate (B1210297) or chloroform:methanol) is crucial for separating the dimer from other closely related impurities. google.com |
The successful isolation and characterization of the pure this compound allows it to be used as a reference standard for quality control, analytical method development, and validation in the pharmaceutical industry. synzeal.com
Strategies for Isolation and Purification of the Dimer from Reaction Mixtures
The isolation and purification of this compound from the reaction mixture are critical for its characterization and for obtaining pure dutasteride. Given that this dimer is typically present in small quantities, ranging from 0.05% to 0.1%, specialized chromatographic techniques are employed. mdpi.comsimsonpharma.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a primary technique for isolating dutasteride impurities. simsonpharma.com Normal phase chromatography is often utilized for separating isomeric impurities. A common setup might involve a silica (B1680970) column with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. simsonpharma.com
Flash Chromatography: This medium-pressure chromatography technique is another effective method for the separation of dutasteride impurities. It is generally faster than traditional column chromatography. simsonpharma.com
The selection of the chromatographic method and the specific conditions, such as the choice of stationary phase (e.g., C18, silica) and mobile phase composition, are optimized to achieve effective separation of the dimer from dutasteride and other process-related impurities. simsonpharma.comcore.ac.uk After isolation, the purity of the dimer is typically confirmed by analytical HPLC. simsonpharma.com
Mechanistic Investigations of Dimerization Reactions
The formation of this compound is intrinsically linked to the synthetic route of dutasteride itself, particularly during the dehydrogenation step of the A-ring to introduce the C1-C2 double bond. rasayanjournal.co.ingoogle.com
The chemical name of this compound is N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17α-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide. simsonpharma.comsynzeal.comveeprho.comallmpus.com This structure indicates that the linkage occurs between the nitrogen atom of the A-ring lactam of one dutasteride molecule and the C17-carbonyl group of a second dutasteride molecule.
The formation of this dimer is proposed to be a side reaction occurring during the synthesis of dutasteride. A key step in several dutasteride syntheses is the dehydrogenation of the corresponding saturated 4-aza-5α-androstan-3-one precursor to introduce the C1-C2 double bond, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rasayanjournal.co.ingoogle.comresearchgate.net
A plausible mechanism for the dimerization involves the following steps:
Activation of the C17-Carboxamide: Under the reaction conditions, the C17-amide of a dutasteride molecule (or its precursor) can be activated. This could involve the formation of a more reactive intermediate, such as an acylium ion or a mixed anhydride, although the precise nature of the activated species is not definitively established in the reviewed literature.
Nucleophilic Attack by the A-Ring Lactam: The nitrogen atom of the A-ring lactam of a second dutasteride molecule can act as a nucleophile. This nitrogen attacks the activated C17-carbonyl carbon of the first molecule.
Formation of the Dimer: This nucleophilic addition-elimination reaction results in the formation of a new amide bond, linking the two dutasteride moieties and creating the α-dimer.
This dimerization is a competitive process with the desired dehydrogenation reaction and other potential side reactions.
Several functional groups and steric factors play a crucial role in the propensity for dimerization:
4-Aza-5α-androst-1-ene-3-one System: The lactam in the A-ring possesses a nucleophilic nitrogen atom. Its reactivity is influenced by the electronic effects of the conjugated enone system. The silylation of the lactam oxygen by BSTFA during the dehydrogenation step can increase the nucleophilicity of the nitrogen, potentially promoting the dimerization side reaction. rasayanjournal.co.in
17β-Carboxamide Group: This group is the electrophilic site in the dimerization reaction. The reactivity of the carbonyl carbon is influenced by the bulky and electron-withdrawing 2,5-bis(trifluoromethyl)phenyl group.
Steric Hindrance: The significant steric bulk of the 2,5-bis(trifluoromethyl)phenyl group at the 17β-position would be expected to hinder intermolecular reactions at the C17-carbonyl. However, the formation of the dimer indicates that under certain reaction conditions, this steric barrier can be overcome. The geometry of the transition state for the dimerization will be influenced by the steric interactions between the two large steroid molecules. It is possible that the "α" configuration of the newly formed bond at C17 is a result of a sterically favored approach of the nucleophilic nitrogen.
The conditions used for the synthesis of dutasteride, particularly the dehydrogenation step, can catalyze the formation of the α-dimer.
Dehydrogenation Reagents: The use of DDQ and BSTFA is a common method for introducing the C1-C2 double bond in the A-ring of 4-azasteroids. rasayanjournal.co.innih.gov While their primary role is in the desired dehydrogenation, these reagents can also promote side reactions. BSTFA, by silylating the lactam, can enhance the nucleophilicity of the lactam nitrogen, making it more prone to attack other electrophilic species in the reaction mixture, including another dutasteride molecule. rasayanjournal.co.in
Lewis Acids: In some synthetic routes, Lewis acids are used to catalyze the amidation reaction at C17. google.com If any unreacted starting material (the C17-carboxylic acid) is present during subsequent steps, or if side reactions lead to the formation of reactive acyl intermediates, these can be susceptible to nucleophilic attack, leading to dimer formation.
Other Side Reactions: The formation of other impurities, such as over-oxidation products or isomers, is also possible during the synthesis of dutasteride. google.comgoogle.com The conditions that lead to these impurities can also be conducive to the formation of the α-dimer. Forced degradation studies have shown that dutasteride can degrade under hydrolytic and oxidative stress, which could potentially lead to reactive intermediates that can dimerize. researchgate.netresearchgate.net
Structural Elucidation and Spectroscopic Characterization of Dutasteride α Dimer
Advanced Spectroscopic Techniques for Comprehensive Dimer Identification and Confirmation
A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a comprehensive characterization of the Dutasteride (B1684494) α-Dimer. While specific datasets from peer-reviewed publications are not extensively available, the methodologies described are standard for the structural elucidation of pharmaceutical impurities. synthinkchemicals.com Commercial suppliers of the reference standard confirm its structure using a battery of these tests, including ¹H-NMR, Mass Spectrometry, and HPLC. synthinkchemicals.com
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For a molecule as complex as the Dutasteride α-Dimer, a suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity between the two monomeric units.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of the dimer would be significantly more complex than that of the Dutasteride monomer. It is expected to show a doubled set of signals for the steroid backbone, though many may overlap. Key diagnostic signals would include those for the olefinic protons of the A-ring, the methyl groups on the steroid frames, and the aromatic protons of the 2,5-bis(trifluoromethyl)phenyl group. The integration of these signals would correspond to the approximately 55 protons in the dimer structure. pharmaffiliates.com
¹³C NMR: The carbon-13 NMR spectrum corroborates the ¹H NMR data by providing a signal for each unique carbon atom. For the this compound, with a molecular formula of C₄₆H₅₅F₆N₃O₄, one would expect to see a large number of signals corresponding to the 46 carbon atoms. pharmaffiliates.com Key signals would include those for the carbonyl carbons of the lactam and amide groups, the sp²-hybridized carbons of the aromatic ring and the A-ring double bond, and the sp³-hybridized carbons of the steroid skeleton.
¹⁹F NMR: Given the presence of two trifluoromethyl (-CF₃) groups on the phenyl ring of one of the monomer units, ¹⁹F NMR is a crucial technique. It would be expected to show two distinct signals, confirming the chemical environment of the fluorine atoms and their presence in the final dimer structure.
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within each of the two steroid skeletons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of many of the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the linkage point between the two Dutasteride units that form the dimer.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for confirming the stereochemistry of the dimer, including the α-configuration at the linkage point and the relative orientation of the two monomeric units.
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. It is a key technique used in the characterization of Dutasteride impurities. nih.govresearchgate.netresearchgate.net
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. For the this compound, the expected molecular formula is C₄₆H₅₅F₆N₃O₄. pharmaffiliates.com The monoisotopic mass calculated for this formula allows for a very precise comparison with the experimentally determined value, confirming the elemental composition.
Table 1: Molecular Weight and Formula of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Data sourced from multiple chemical suppliers. pharmaffiliates.comnih.gov
In tandem mass spectrometry (MS/MS), the molecular ion of the this compound is isolated and subjected to collision-induced dissociation to generate fragment ions. Analyzing these fragments helps to piece together the structure of the parent molecule. While specific fragmentation data for the α-dimer is not publicly available, analysis of the Dutasteride monomer shows characteristic fragmentation patterns. nih.gov For the dimer, key fragmentation pathways would be expected to include:
Cleavage of the amide bond connecting the two steroid moieties.
Fragmentation of the individual steroid rings.
Loss of the 2,5-bis(trifluoromethyl)phenyl group.
By analyzing the masses of these fragments, the sequence and connectivity of the structural subunits can be confirmed, providing conclusive evidence for the dimeric structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprinting
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present in this compound and providing a unique "fingerprint" for its identification. While a specific, publicly available, and fully interpreted IR spectrum for this compound is not readily found in scientific literature, the expected characteristic absorption bands can be inferred from the known structure of Dutasteride and the dimeric linkage.
The this compound molecule retains the core functional groups of the parent Dutasteride molecule. Therefore, its IR spectrum is expected to exhibit characteristic peaks corresponding to these groups. The key functional groups include the amide, lactam, and aromatic rings.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3200-3400 | Stretching |
| C=O (Amide) | 1630-1680 | Stretching |
| C=O (Lactam) | 1670-1700 | Stretching |
| C-N | 1200-1400 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1400-1600 | Stretching |
| C-F (Trifluoromethyl) | 1000-1400 | Stretching |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions within the crystal lattice of the dimer.
The presence of two monomeric units in the dimer may lead to slight shifts or splitting of these characteristic peaks compared to the IR spectrum of Dutasteride. The fingerprint region of the spectrum (below 1500 cm⁻¹) would be highly specific to the α-dimer structure and could be used to differentiate it from Dutasteride and other related impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophores of the this compound molecule. The primary chromophores in this compound are the α,β-unsaturated lactam system and the 2,5-bis(trifluoromethyl)phenyl group.
Published research on the UV-Vis spectroscopic properties of this compound is scarce. However, studies on the parent compound, Dutasteride, have shown a maximum absorption (λmax) at approximately 240 nm in methanol (B129727). sphinxsai.com This absorption is attributed to the π → π* electronic transition within the conjugated system of the molecule.
Given that the this compound is composed of two Dutasteride-like units, it is expected to exhibit a similar UV-Vis absorption profile. The molar absorptivity of the dimer would likely be different from that of the monomer, which could be utilized for quantitative analysis of the dimer as an impurity in Dutasteride samples using a validated spectrophotometric method.
Expected UV-Vis Absorption Data for this compound:
| Chromophore | Expected λmax (nm) | Electronic Transition |
| α,β-Unsaturated Lactam | ~240 | π → π |
| 2,5-bis(trifluoromethyl)phenyl | ~210-270 | π → π |
Note: The solvent used can influence the position and intensity of the absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for the parent Dutasteride molecule has been published, specific and detailed X-ray crystallographic studies on this compound are not currently available in the public domain or scientific literature. nih.gov The following sections outline the general methodologies that would be employed for such a study.
Methodologies for Single Crystal Growth of this compound (if feasible)
The growth of high-quality single crystals suitable for X-ray diffraction is a crucial and often challenging step. For a molecule of the size and complexity of this compound, several techniques could be explored:
Slow Evaporation: A solution of the purified dimer in a suitable solvent or solvent mixture would be allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and would be determined through screening various options.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
Cooling Crystallization: A saturated solution of the dimer at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
The feasibility of obtaining single crystals would depend on the inherent crystallizing properties of the this compound.
Single Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
Once a suitable single crystal is obtained, it would be mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced is collected by a detector. The data collection and refinement process would involve:
Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Analysis of Molecular Conformation, Hydrogen Bonding, and Crystal Packing
A successful X-ray crystallographic analysis would provide a wealth of information about the solid-state structure of this compound:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the dimer would be determined, revealing the preferred conformation of the steroid skeletons and the orientation of the substituent groups.
Hydrogen Bonding: The analysis would identify any intramolecular and intermolecular hydrogen bonds. These interactions, likely involving the amide N-H groups and the carbonyl oxygen atoms, play a significant role in stabilizing the crystal structure.
Crystal Packing: The arrangement of the dimer molecules within the crystal lattice would be elucidated, revealing how they pack together through various intermolecular forces such as van der Waals interactions and hydrogen bonding.
Stereochemical Assignment and Absolute Configuration Determination
The stereochemistry of this compound is inherited from the parent Dutasteride molecule, which has several chiral centers. The full chemical name, N-(2,5-bis(trifluoromethyl)phenyl)-3-oxo-4-(3-oxo-4-aza-5α-androst-1-ene-17α-carbonyl)-4-aza-5α-androst-1-ene-17β-carboxamide, implies a specific stereochemical arrangement. nih.govsynthinkchemicals.com
The determination of the absolute configuration of a new chiral compound like this compound would typically be achieved through single-crystal X-ray crystallography, especially if a heavy atom is not present to utilize anomalous dispersion effects with standard X-ray sources. In such cases, the absolute configuration is often determined by referencing it to the known stereochemistry of the starting materials or through specialized crystallographic techniques. The stereochemical integrity of the chiral centers from the parent molecule is expected to be retained during the dimerization process.
Theoretical and Computational Chemistry Studies of Dutasteride α Dimer
Molecular Modeling and Geometry Optimization
Molecular modeling is the cornerstone of computational studies, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule. For a large and complex structure such as the Dutasteride (B1684494) α-Dimer, this process is computationally intensive. The PubChem database notes that generating a 3D conformer for this molecule is disallowed due to the high number of atoms, underscoring the computational challenge. nih.gov
Table 4.1: Computed Properties of Dutasteride α-Dimer
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C46H55F6N3O4 | PubChem nih.gov |
| Molecular Weight | 827.9 g/mol | PubChem nih.gov |
| Exact Mass | 827.40967622 Da | PubChem nih.gov |
| XLogP3 | 10.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 8 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
Quantum chemical calculations are essential for investigating the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for systems of this size.
In a theoretical study of the this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, could be employed. nih.govacs.org Such calculations would optimize the molecular geometry to find a minimum energy structure. The output would provide a detailed picture of the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, stability, and the nature of the intramolecular bonds that hold the two dutasteride units together.
The this compound possesses multiple rotatable bonds, leading to a vast conformational landscape. Conformational analysis aims to identify the most stable low-energy conformers, isomers, and rotamers. Given the molecule's flexibility, particularly around the bond linking the two monomer units, multiple stable or meta-stable conformations likely exist.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
While geometry optimization provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic nature. nih.govexcli.de
For the this compound, an MD simulation would typically be run for a duration ranging from nanoseconds to microseconds, depending on the phenomena of interest. mdpi.com The system would be placed in a simulated solvent box (e.g., water) to mimic physiological or experimental conditions, and a force field (like CHARMM or AMBER) would be used to describe the interatomic forces. nih.gov
MD simulations are ideal for studying the internal motions of the this compound. Analysis of the simulation trajectory can reveal the flexibility of the steroid backbones and the rotation around the bond linking the two halves of the dimer. Root-Mean-Square Fluctuation (RMSF) plots can identify which parts of the molecule are most mobile. nih.gov
A key question in the study of a dimer is the strength of the association between the two monomer units. The binding free energy quantifies this stability. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to estimate this value from MD simulation trajectories. royalsocietypublishing.org
This method calculates the free energy of the dimer complex and the individual monomers separately. The difference between these energies yields the binding free energy (ΔG_binding). This value is composed of contributions from molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions) and solvation free energy. royalsocietypublishing.org In studies of other protein and molecular dimers, negative binding free energies indicate a stable complex. royalsocietypublishing.org Applying this methodology to the this compound would provide a quantitative measure of its stability.
Prediction of Spectroscopic Properties from Computational Models (e.g., NMR Chemical Shifts, IR Frequencies)
Computational models can predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. Following geometry optimization with a method like DFT, the vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated.
For example, to predict the IR and Raman spectra, vibrational frequency analysis is performed on the optimized geometry. The calculated frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a uniform scaling factor (e.g., 0.961) to improve agreement with experimental data. nih.gov The calculated wavenumbers, along with their corresponding intensities, can be used to assign the bands observed in experimental IR or Raman spectra. nih.govacs.org Similarly, NMR shielding tensors can be calculated and converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS), aiding in the assignment of complex ¹H and ¹³C NMR spectra.
In silico Assessment of Dimerization Energetics and Thermodynamics
A specific in silico assessment detailing the energetics and thermodynamics of an isolated this compound is not extensively documented in peer-reviewed literature. However, a theoretical evaluation can be framed based on the types of intermolecular interactions observed in dutasteride's known crystal structure.
The primary interaction driving the self-association of dutasteride molecules is the formation of hydrogen bonds. cambridge.org Specifically, analysis of the commercial crystalline form (Form I) shows a prominent zigzag chain of strong N–H···O=C hydrogen bonds along the crystal's a-axis. cambridge.org This interaction occurs between the amide proton (N-H) of one dutasteride molecule and the carbonyl oxygen (C=O) of the lactam ring in a neighboring molecule.
A hypothetical computational study to determine the dimerization energy would involve calculating the difference in energy between the dimer and two separate dutasteride monomers. This is typically expressed as:
ΔE_dimerization = E_dimer - 2 * E_monomer
The resulting binding energy would be negative for a stable dimer. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dimerization could be calculated using methods like Density Functional Theory (DFT) combined with vibrational frequency analysis. A negative ΔG would indicate a spontaneous dimerization process.
Table 1: Theoretical Intermolecular Forces in Dutasteride Dimerization
| Intermolecular Force | Involved Moieties | Relative Strength | Description |
|---|---|---|---|
| Hydrogen Bonding | Amide (N-H) and Lactam Carbonyl (C=O) | Strong | The primary directional force responsible for dimer formation, based on crystal structure data. cambridge.org |
| Van der Waals Forces | Steroid backbone and phenyl ring | Moderate | Non-specific attractive forces arising from temporary fluctuations in electron density across the large molecular surface. |
| Dipole-Dipole Interactions | Polar C=O and N-H bonds | Moderate | Permanent dipoles within the molecule contribute to electrostatic attraction. |
Without specific published studies, quantitative data for these interactions in the context of the α-Dimer remains theoretical.
Computational Insights into Formation Mechanisms and Stability
The formation mechanism of the this compound, from a computational perspective, would be modeled by simulating the approach of two dutasteride monomers. The stability of the resulting dimer is intrinsically linked to the strength and geometry of the intermolecular bonds that are formed.
Computational studies on the crystal structure of dutasteride have utilized Density Functional Theory (DFT) to optimize the geometry of the molecule within the lattice. cambridge.org This same methodology could be applied to model the formation of an isolated dimer. The process would involve:
Monomer Optimization: Calculating the lowest energy conformation of a single dutasteride molecule.
Dimer Docking: Positioning two optimized monomers in various orientations to identify potential low-energy configurations, particularly those that maximize hydrogen bonding.
Dimer Optimization: Performing a full geometry optimization of the most promising dimer configurations to find the most stable structure.
The stability of the dimer would be confirmed by the calculated binding energy and by ensuring the optimized structure represents a true energy minimum, confirmed by the absence of imaginary frequencies in a vibrational analysis. The N–H···O=C hydrogen bond is expected to be the most significant stabilizing interaction, defining the geometry of the α-dimer. cambridge.org
Molecular Dynamics (MD) simulations could offer further insights by modeling the behavior of dutasteride molecules in a simulated solvent environment over time, potentially capturing the spontaneous formation and dissociation of dimers and providing a more dynamic picture of its stability. While MD simulations have been used to study dutasteride's interaction with protein targets, their application to its self-assembly is not found in the available literature. mdpi.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Dutasteride |
Analytical Methodologies for Detection and Quantification of Dutasteride α Dimer
Chromatographic Techniques for Separation and Purity Assessment in Research Matrices
Chromatographic methods are fundamental in separating Dutasteride (B1684494) α-Dimer from dutasteride and other related impurities. High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for this application.
The development of a stability-indicating HPLC method is crucial for the accurate quantification of dutasteride and its impurities, including the α-dimer. ijrpc.comjocpr.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. wjpsonline.comjapsonline.comwjpsonline.com
Achieving baseline resolution between Dutasteride, its α-dimer, and other process-related impurities is a critical aspect of HPLC method development. This is accomplished through the careful selection and optimization of the stationary and mobile phases.
Stationary Phase: Reversed-phase columns, particularly C18 (octadecylsilane) columns, are predominantly used for the separation of dutasteride and its impurities. wjpsonline.comderpharmachemica.comiajps.com The non-polar nature of the C18 stationary phase effectively retains the relatively non-polar dutasteride and its dimer, allowing for their separation based on subtle differences in hydrophobicity. Various C18 columns from different manufacturers, such as Symmetry C18, XTerra, and Phenomenex C18, have been successfully employed. wjpsonline.comiajps.comnih.gov The choice of column can influence selectivity and resolution.
Mobile Phase: The mobile phase composition is a key parameter that is optimized to achieve the desired separation. It typically consists of a mixture of an aqueous buffer and an organic modifier.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. pharmascholars.comijcrt.orgjchr.org The proportion of the organic modifier is adjusted to control the retention time and resolution of the analytes. For instance, a mobile phase of acetonitrile and water in a 90:10 v/v ratio has been used. derpharmachemica.compharmascholars.com Another study utilized a mixture of methanol, acetonitrile, and water (75:10:15 v/v/v). ijcrt.orgipindexing.com
Aqueous Phase and pH: The aqueous portion of the mobile phase often contains a buffer to control the pH. Phosphate buffers are frequently used, with the pH adjusted using acids like orthophosphoric acid. wjpsonline.comukaazpublications.com The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For dutasteride analysis, pH values in the acidic range, such as 2.5 or 3.0, have been reported to provide good chromatographic results. wjpsonline.comukaazpublications.com
The optimization process involves systematically varying the type and ratio of organic solvents and the pH of the aqueous buffer to achieve optimal separation, ensuring that the peak for Dutasteride α-Dimer is well-resolved from the main dutasteride peak and other impurities. jchr.orgukaazpublications.com
Interactive Data Table: Examples of Optimized HPLC Conditions for Dutasteride Impurity Analysis
| Stationary Phase | Mobile Phase | pH | Flow Rate (mL/min) | Reference |
| Symmetry C18 (4.6 x 250 mm, 5µm) | Phosphate Buffer : Acetonitrile (40:80 v/v) | 3.0 | 1.0 | wjpsonline.comwjpsonline.com |
| Symmetry C18 (4.6 x 150mm, 5µm) | Phosphate Buffer : Acetonitrile (20:80 v/v) | 2.5 | 0.8 | wjpsonline.comiajps.comukaazpublications.com |
| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Methanol : Water (90:10 v/v) | N/A | 1.0 | nih.gov |
| BDS HYPERSIL C18 (4.6mm x 250mm) | Acetonitrile : Water : Methanol (75:10:15 v/v/v) | N/A | 0.7 | ijcrt.org |
| Agilent Zorebax SB Phenyl (250 mm × 4.6 mm, 5 µm) | Orthophosphoric acid : Methanol (60:40 v/v) | N/A | 1.0 | jocpr.com |
The choice of detector is critical for the sensitive and specific detection of this compound.
UV-Vis and Photodiode Array (PDA) Detectors: UV-Vis detectors are the most commonly used for dutasteride analysis due to the presence of a chromophore in the molecule. nih.gov Detection is typically performed at wavelengths where dutasteride and its impurities exhibit significant absorbance, such as 210 nm, 235 nm, or 280 nm. nih.govamazonaws.com A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers the advantage of acquiring the entire UV-Vis spectrum for each peak. irjmets.comsykam.comm-pharmaguide.com This capability is invaluable for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. m-pharmaguide.comshimadzu.com The spectral data can also aid in the identification of unknown impurities. m-pharmaguide.com
Fluorescence (FL) Detectors: For enhanced sensitivity and selectivity, fluorescence detectors can be employed. nih.gov Dutasteride exhibits native fluorescence, which can be exploited for its detection. nih.govresearchgate.net A study on the simultaneous determination of dutasteride and its major metabolite, 6β-hydroxydutasteride, utilized fluorescence detection with excitation and emission wavelengths set at 280 nm and 323 nm, respectively. nih.gov This method offers better sensitivity compared to UV detection and is a cost-effective alternative to mass spectrometry. nih.govresearchgate.net
Both isocratic and gradient elution strategies are employed in the HPLC analysis of dutasteride and its impurities.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. wjpsonline.com Isocratic methods are generally simpler, more robust, and provide reproducible retention times. wjpsonline.comderpharmachemica.com Several reported methods for dutasteride analysis utilize isocratic elution with a C18 column and a mobile phase consisting of a buffer and an organic modifier. wjpsonline.comderpharmachemica.comamazonaws.com However, for complex samples with impurities that have a wide range of polarities, isocratic elution may lead to long analysis times or poor resolution of early or late-eluting peaks.
Gradient Elution: This strategy involves changing the composition of the mobile phase during the chromatographic run. Typically, the proportion of the organic solvent is increased over time to elute more strongly retained components. A gradient elution method was developed for the simultaneous estimation of dutasteride and its related molecules, utilizing a mobile phase system with two different solvent mixtures (Mobile Phase A and Mobile Phase B) and a defined gradient program. ijrpc.com While gradient elution can be more complex to develop and may require longer column re-equilibration times, it is often necessary to achieve adequate separation of all impurities, including the this compound, within a reasonable timeframe, especially in stability-indicating assays where a variety of degradation products may be present. ijrpc.com Some studies have noted that gradient systems can sometimes lead to poor peak area reproducibility. derpharmachemica.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dimer
Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis
For a more comprehensive analysis, particularly for the structural elucidation and confirmation of impurities like the this compound, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. vulcanchem.comchemicea.com In LC-MS, the HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight of each component, which is crucial for identifying known and unknown impurities. vulcanchem.com The exact mass of the this compound (827.40967622 Da) can serve as a specific identifier in mass spectrometric analyses. vulcanchem.com
Different ionization techniques, such as electrospray ionization (ESI), can be used in LC-MS analysis. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting the molecular ions and analyzing the resulting fragment ions. nih.gov This technique has been used for the analysis of dutasteride and its metabolites in biological matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification, Confirmation, and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool in modern pharmaceutical analysis. It combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination is particularly effective for identifying and quantifying impurities like the this compound, even at trace levels. vulcanchem.com
During the process development of dutasteride, HPLC analysis often reveals impurity peaks ranging from 0.05% to 0.1%. researchgate.netingentaconnect.comnih.gov Subsequent analysis of these samples by LC-MS is used to identify these unknown peaks. researchgate.netingentaconnect.comnih.gov The this compound can be definitively identified by its molecular weight. Mass spectrometry provides the exact mass of the compound, which for this compound is 827.40967622 Da, serving as a unique identifier. vulcanchem.com The mass spectral data, when combined with chromatographic retention times, significantly enhances the reliability of impurity identification. vulcanchem.com
For quantification, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting a specific precursor ion (the molecular ion of the dimer) and then monitoring a specific product ion that is formed after fragmentation. This process provides exceptional specificity and reduces background noise, allowing for accurate quantification even in complex matrices like human plasma or bulk drug substances. nih.gov Validated LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) for dutasteride reaching as low as 0.100 ng/mL in human plasma. nih.govijpcsonline.com Similar sensitivity is achievable for its related impurities.
The general workflow for LC-MS/MS analysis includes:
Sample Preparation: Extraction of the analyte from the sample matrix, which can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). ijpcsonline.comnih.gov
Chromatographic Separation: Separation of the dimer from the parent dutasteride and other impurities using a suitable HPLC or UPLC column, typically a C18 column. nih.govijpcsonline.com
Mass Spectrometric Detection: Ionization of the separated components (commonly using electrospray ionization - ESI) followed by mass analysis in a tandem mass spectrometer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
The synthesis of dutasteride involves a variety of organic solvents, and regulatory guidelines impose strict limits on their residual amounts in the final API. peerj.com GC-MS, often with a headspace sampler (HS-GC-MS), provides the necessary sensitivity and selectivity to detect and quantify these volatile compounds. peerj.comresearchgate.net
Key applications include:
Analysis of Volatile Solvents: Compounds like methanol, acetonitrile, dichloromethane, ethyl acetate (B1210297), heptane, and toluene (B28343) are analyzed using headspace GC. peerj.comresearchgate.net
Analysis of Less Volatile Components: Direct injection GC with a Flame Ionization Detector (GC-FID) can be used for less volatile compounds like pyridine (B92270) and dimethylformamide. peerj.comresearchgate.net
Detection of Carcinogenic Solvents: Due to very low specification limits for potentially carcinogenic solvents like benzene (B151609) (2 ppm), carbon tetrachloride (4 ppm), and 1,2-dichloroethane (B1671644) (5 ppm), the high sensitivity of GC-MS is essential for their control. peerj.comresearchgate.net
By ensuring the purity of the starting materials and the control of residual solvents, GC-MS indirectly contributes to controlling the formation of process-related impurities like the this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Direct Structural Elucidation in Solution
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that couples the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance spectroscopy. acs.org While LC-MS is excellent for providing molecular weight information, NMR spectroscopy provides detailed information about the exact arrangement of atoms within a molecule, making it the gold standard for unambiguous structure confirmation. researchgate.netnih.gov
When an unknown impurity like the this compound is detected, it can be isolated from the bulk material using preparative HPLC. The isolated fraction can then be analyzed by NMR. However, LC-NMR allows for the direct structural analysis of components as they elute from the LC column, eliminating the need for time-consuming isolation. This is particularly useful for analyzing labile compounds or complex mixtures.
The process involves directing the flow from the HPLC column through a specialized NMR flow cell within the NMR spectrometer. As the dimer peak elutes, its NMR spectrum (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) can be acquired. This data provides conclusive evidence of its dimeric structure, the nature of the linkage between the two dutasteride units, and its stereochemistry, confirming it as the α-dimer. researchgate.net
Spectrophotometric Methods (e.g., UV-Vis) for Direct Quantitative Analysis (if selective)
UV-Visible spectrophotometry is a widely accessible and cost-effective analytical technique. While often used for the quantification of the main component, its application for a specific impurity like the this compound depends entirely on the method's selectivity. A simple UV spectrophotometric method may not be able to distinguish between dutasteride and its structurally similar dimer if their chromophores and, consequently, their UV absorption spectra are nearly identical. sphinxsai.com
However, more advanced or indirect spectrophotometric methods can be developed for selective analysis. For instance, several visible spectrophotometric methods have been developed for dutasteride based on reactions that produce a colored product. hilarispublisher.com These include:
Charge-transfer complexation: Interaction with a π-acceptor like chloranil (B122849) to form a colored radical anion. hilarispublisher.com
Oxidative coupling: Reaction with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent. hilarispublisher.com
Ion-pair formation: Formation of an extractable, colored ion-pair complex with dyes such as bromothymol blue or bromophenol blue. hilarispublisher.com
If the this compound reacts differently in these systems compared to the parent drug (due to steric hindrance or altered electronic properties), a selective spectrophotometric method could theoretically be developed. Furthermore, stability-indicating HPLC methods that use UV detection are designed to separate the drug from its degradation products and impurities, allowing for their individual quantification based on their UV absorbance at a specific wavelength. jocpr.comjocpr.com
Method Validation Parameters in Academic Research and Quality Control Contexts
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from bodies like the International Council for Harmonisation (ICH). japsonline.comnih.gov This is crucial for methods used to control impurities like the this compound in a quality control (QC) environment.
Assessment of Linearity, Accuracy, Precision, and Range
Linearity: This parameter demonstrates that the method's response (e.g., peak area in chromatography) is directly proportional to the concentration of the analyte. It is assessed by analyzing a series of standards across a specified range. The result is typically expressed by the correlation coefficient (r²) of the calibration curve. jocpr.comnih.gov
Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage recovered is calculated. jocpr.comnih.gov
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days or with different analysts or equipment. nih.gov Precision is expressed as the Relative Standard Deviation (%RSD). nih.gov
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. japsonline.com
Table 1: Illustrative Method Validation Parameters for an Impurity Analysis
This table presents typical acceptance criteria for a validated chromatographic method for an impurity like this compound, based on published data for dutasteride and its related substances.
| Parameter | Typical Concentration Range | Acceptance Criterion | Finding Example (for Dutasteride) |
| Linearity | LOQ to 150% of specification limit | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9994 jocpr.com |
| Accuracy | 3 concentration levels (e.g., 80%, 100%, 120%) | % Recovery between 98.0% - 102.0% | 99.84% - 100.13% jocpr.com |
| Precision (Repeatability) | n ≥ 6 determinations at 100% concentration | %RSD ≤ 2.0% | %RSD = 0.195% nih.gov |
| Precision (Intermediate) | Analysis on different days/analysts | %RSD ≤ 2.0% | Interday %RSD = 0.438% - 1.080% nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1. japsonline.comnih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. japsonline.comnih.gov The LOQ is a critical parameter for impurity methods, as it defines the lower limit for accurately monitoring the impurity.
Table 2: Illustrative Sensitivity Parameters for an Impurity Analysis
This table provides examples of LOD and LOQ values from validated methods for dutasteride, illustrating the sensitivity required for impurity analysis.
| Parameter | Method of Calculation | Typical Value (Dutasteride) |
| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (S/N ≈ 3) or standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). japsonline.com | 0.103 µg/mL jocpr.com |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). japsonline.com | 0.342 µg/mL jocpr.com |
Evaluation of Robustness, Specificity, and Selectivity
The validation of analytical methods is critical to ensure their reliability for the intended purpose, such as quantifying impurities like this compound in dutasteride drug substances and products. ijcrt.org According to International Council for Harmonisation (ICH) guidelines, this validation process includes a thorough evaluation of the method's robustness, specificity, and selectivity. ijcrt.orgjapsonline.com
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. For the analysis of this compound, the specificity of a chromatographic method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is demonstrated by showing that the peak for this compound is well-resolved from the peaks of dutasteride, other related impurities, and potential degradation products. ijrpc.compharmascholars.com
The method's selectivity is confirmed by the absence of interference from blank and placebo samples at the retention time of the this compound peak. ijrpc.com In forced degradation studies, where dutasteride samples are subjected to stress conditions such as acid, base, oxidation, heat, and light, the method must be able to separate the this compound peak from any resulting degradation product peaks. ijper.org The resolution between the this compound peak and the closest eluting peak is a key parameter in demonstrating specificity. For instance, the United States Pharmacopeia (USP) specifies a resolution of not less than 1.5 between the this compound and dutasteride β-dimer peaks for system suitability.
Robustness
Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. japsonline.com This provides an indication of its reliability during normal usage. For an HPLC method, several parameters are typically varied to assess robustness. The results of these variations are monitored for their effect on system suitability parameters like retention time, peak area, tailing factor, and theoretical plates. The relative standard deviation (%RSD) of the results should remain within acceptable limits, often less than 2%. ijpbs.com
Below is a table representing typical parameters varied during a robustness study of an HPLC method for dutasteride and its impurities.
Table 1: Example of Robustness Evaluation Parameters for an HPLC Method
| Parameter | Original Value | Variation | Acceptance Criteria for Results |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | ± 0.2 mL/min (i.e., 0.8 and 1.2 mL/min) | %RSD < 2.0 |
| Mobile Phase Composition | Acetonitrile:Buffer (65:35 v/v) | ± 2% organic (i.e., 63:37 and 67:33 v/v) | %RSD < 2.0 |
| Column Temperature | 30°C | ± 5°C (i.e., 25°C and 35°C) | %RSD < 2.0 |
| Wavelength | 230 nm | ± 2 nm (i.e., 228 nm and 232 nm) | %RSD < 2.0 |
| pH of Buffer | 6.8 | ± 0.2 (i.e., 6.6 and 7.0) | %RSD < 2.0 |
This table is a representative example compiled from typical HPLC method validation practices. japsonline.comijper.orgijpbs.com
The successful validation of these parameters ensures that the analytical method is specific, selective, and robust for the routine quantification of this compound, meeting stringent regulatory requirements for quality control. ijcrt.org
Development of Reference Standards for Impurity Profiling
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are mandated by regulatory authorities worldwide. This necessitates the availability of well-characterized reference standards for each impurity. synzeal.com For Dutasteride, this includes the process-related impurity known as this compound, which is also designated as Dutasteride EP Impurity H in the European Pharmacopoeia. synzeal.comsynthinkchemicals.com
The development of a reference standard for this compound involves several key stages:
Synthesis and Isolation: this compound is not a commercially available chemical in large quantities and must be synthesized. The synthesis can occur as a byproduct during the manufacturing process of dutasteride or through targeted chemical synthesis designed to produce the dimer. researchgate.net Following synthesis, the impurity is isolated and purified, often using techniques like preparative HPLC to achieve a high degree of purity.
Characterization and Structure Elucidation: Once a highly pure sample of the impurity is obtained, its chemical structure must be unequivocally confirmed. This is a comprehensive process that employs a range of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 827.40967622 Da.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Certification and Documentation: The purified and characterized material is then established as a reference standard. Commercial suppliers provide this reference standard with a comprehensive Certificate of Analysis (CoA). synthinkchemicals.com This document includes critical information such as:
Compound identification (Chemical Name, Synonyms, CAS number if available)
Purity value, typically determined by HPLC
Data from characterization analyses (MS, NMR, IR)
Recommended storage conditions and re-test date
These certified reference standards are crucial for several applications in the pharmaceutical industry, including analytical method development, method validation, and routine quality control testing of dutasteride API and finished products. synzeal.com They allow for the accurate identification (by comparing retention times in HPLC) and quantification (by using the standard to create a calibration curve) of the this compound impurity.
Table 2: Identifiers for this compound Reference Standard
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17α-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide | synzeal.com |
| Synonyms | Dutasteride EP Impurity H; Dutasteride Dimer 1 | synzeal.comnih.gov |
| Molecular Formula | C₄₆H₅₅F₆N₃O₄ | synthinkchemicals.comnih.gov |
| Molecular Weight | 827.94 g/mol | synthinkchemicals.com |
| CAS Number | 1648593-70-7 | synthinkchemicals.comsynzeal.com |
Stability and Degradation Pathways of Dutasteride α Dimer
Influence of Environmental Factors on Dimer Stability (e.g., Humidity, Oxygen)
The influence of environmental factors such as humidity and oxygen on the stability of Dutasteride (B1684494) α-Dimer has not been specifically studied or reported. General principles of pharmaceutical stability suggest that humidity can be a critical factor, particularly for solid-state stability, potentially influencing hydrolysis and physical form. Similarly, the presence of oxygen can be a factor in oxidative degradation. However, without specific data for the dimer, any discussion would be speculative.
Comparative Stability Profile with Parent Dutasteride
The stability of a pharmaceutical compound is a critical attribute, and understanding the stability profile of an impurity in relation to its parent drug is essential for quality control and formulation development. The Dutasteride α-Dimer is a known process-related impurity and potential degradant of Dutasteride. vulcanchem.comclearsynth.com While extensive stability data exists for the parent Dutasteride, information on the isolated this compound is primarily inferred from its formation and recommended storage conditions.
The parent drug, Dutasteride, has been subjected to comprehensive forced degradation studies to understand its intrinsic stability under various stress conditions, including hydrolysis, oxidation, heat, and light. researchgate.netdypvp.edu.inorientjchem.org These studies reveal that Dutasteride is susceptible to degradation under specific environmental pressures. Degradation was observed to occur under hydrolytic conditions (both acidic and basic) and, to a lesser degree, under oxidative stress. researchgate.net Conversely, some studies have found the compound to be relatively stable under photolytic and thermal stress. researchgate.net
The this compound is identified as a significant impurity that can form during the synthesis of Dutasteride, particularly during oxidative dehydrogenation steps. vulcanchem.com Its presence is typically monitored in the final active pharmaceutical ingredient, with concentrations noted between 0.05% and 0.1% during process development. vulcanchem.com The formation of this dimer signifies a pathway of degradation for Dutasteride, where two molecules of the parent drug or its precursors combine.
The comparative stability can be viewed from the perspective of their intrinsic properties and behavior under stress. The recommended storage condition for isolated this compound is at -20°C, which suggests that the dimer itself may be unstable at higher temperatures. vulcanchem.com This contrasts with the more stable storage conditions recommended for Dutasteride drug substance, which is typically stored at controlled room temperature. cphi-online.com
Forced degradation studies on Dutasteride provide specific insights into its stability weak points, which are the conditions that can lead to the formation of impurities like the α-dimer. In acidic conditions (0.1 N HCl), Dutasteride has shown degradation of approximately 15.04% to 16.82%. dypvp.edu.injocpr.com Under alkaline conditions (e.g., 2N NaOH), the degradation has been measured at 11.85%. dypvp.edu.in Oxidative stress with hydrogen peroxide resulted in a lower but still notable degradation of about 4.10%. dypvp.edu.in While some research indicates Dutasteride is stable under photolytic and thermal conditions researchgate.net, other studies have demonstrated degradation upon exposure to light and heat. dypvp.edu.in
This suggests that the parent Dutasteride is most vulnerable to hydrolysis. The formation of the α-dimer as a byproduct of synthesis, an inherently energetic and reactive process, indicates that it is a product of Dutasteride's instability under specific chemical stress. The dimer's own stability is likely lower than that of the parent compound, as suggested by its stringent storage requirements. vulcanchem.com
| Property | Parent Dutasteride | This compound |
|---|---|---|
| Molecular Formula | C27H30F6N2O2 samipubco.com | C46H55F6N3O4 vulcanchem.com |
| Molecular Weight | 528.5 g/mol samipubco.com | 827.94 g/mol vulcanchem.com |
| Typical Storage | Controlled room temperature (20°C to 25°C). cphi-online.com | -20°C Freezer. vulcanchem.com |
| Nature | Active Pharmaceutical Ingredient. | Process impurity and degradation product of Dutasteride. vulcanchem.comclearsynth.com |
| Stability Profile | Relatively stable; degrades under specific stress (acid, base, oxidation). researchgate.netdypvp.edu.in Some studies show stability to heat and light, while others show degradation. researchgate.netdypvp.edu.in | Inferred to be less stable than the parent drug at ambient temperatures, based on storage requirements. vulcanchem.com Forms during synthesis/degradation of Dutasteride. vulcanchem.com |
| Stress Condition | Conditions Applied | Observed Degradation (%) | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl for 3 hours | 16.82% | dypvp.edu.in |
| Alkali Hydrolysis | 2N NaOH for 3 hours | 11.85% | dypvp.edu.in |
| Oxidative Degradation | 6% H2O2 for 3 hours | 4.10% | dypvp.edu.in |
| Thermal Degradation | 50°C for 6 hours | Degradation observed | dypvp.edu.in |
| Photolytic Degradation | UV light (254nm) for 10 hours | Degradation observed | dypvp.edu.in |
| Photolytic Degradation | Photolytic Stress | Stable | researchgate.net |
Role as a Reference Standard in Impurity Profiling and Quality Control Research of Dutasteride
The primary and most established application of this compound is its role as a characterized reference standard in the pharmaceutical industry. lgcstandards.comacanthusresearch.com Designated as "Dutasteride EP Impurity H" in pharmacopoeias, this well-characterized compound is crucial for ensuring the quality, safety, and consistency of Dutasteride API and its finished formulations. synzeal.comveeprho.com
The use of this compound as a reference standard is essential for several key quality control and research activities:
Impurity Profiling: It allows for the accurate identification and quantification of this specific dimer impurity in batches of Dutasteride. synthinkchemicals.com Regulatory bodies require comprehensive impurity profiles for all APIs. synthinkchemicals.com
Analytical Method Development: The pure impurity standard is used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, and sensitive enough to detect the dimer at specified limits. synzeal.comaquigenbio.com
Method Validation (AMV): During AMV, the reference standard is used to assess parameters like specificity, linearity, accuracy, and precision of the analytical method. synzeal.com
Regulatory Compliance: Supplying fully characterized reference standards for impurities like the α-dimer is a requirement for regulatory submissions, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.comsynthinkchemicals.com
Suppliers provide the reference material with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data from techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its structure and purity. synthinkchemicals.com This ensures its suitability as a working standard for maintaining compliance with global regulatory frameworks. synthinkchemicals.com
| Application Area | Function of this compound | Regulatory Significance |
|---|---|---|
| Impurity Profiling | Serves as a marker for positive identification and accurate quantification in Dutasteride batches. | Essential for meeting ICH guidelines and ensuring drug substance purity. |
| Method Development | Used to establish retention time and response factor in chromatographic methods (e.g., HPLC). | Ensures analytical methods are fit for purpose and can reliably detect the impurity. |
| Method Validation | Critical for assessing specificity, accuracy, precision, and limit of quantification (LOQ). | Required to demonstrate the reliability and robustness of quality control testing procedures. |
| Batch Release Testing | Used as a comparator to ensure impurity levels in commercial batches do not exceed specified limits. | A key component of quality assurance for commercial drug product release. |
Contribution to Understanding Steroid Dimerization Mechanisms in Organic Chemistry
The formation of this compound as a byproduct during the manufacturing of Dutasteride provides a practical case study for researchers in organic chemistry to understand the mechanisms of steroid dimerization. google.com Such impurities are not random occurrences but are the result of specific, competing reaction pathways influenced by reagents, catalysts, and process conditions.
Research into the formation of this dimer can elucidate:
Reaction Pathways: Patent literature indicates that dimer impurities can arise from specific synthetic steps. For instance, condensation reactions between the Dutasteride molecule and unreacted intermediates can lead to dimer formation. google.com Studying the reaction under various conditions can help map these side-reaction pathways.
Influence of Reagents: The choice of reagents, such as oxidizing agents (e.g., DDQ) or acid-binding agents used in condensation steps, can significantly influence the yield of dimer impurities. google.comgoogle.com Research in this area helps in optimizing synthetic routes to minimize byproduct formation.
Stereoselectivity: The formation of the α-dimer specifically points towards a degree of stereoselectivity in the dimerization process, offering insights into the steric and electronic factors that govern how these large, complex molecules interact and bond.
By isolating and characterizing the dimer, chemists can retrospectively analyze the synthesis process, proposing and testing hypotheses about its formation. This contributes valuable knowledge to the broader field of steroid chemistry, aiding in the design of more efficient and cleaner synthetic routes for other complex steroidal compounds, particularly within the 4-azasteroid class. nih.govresearchgate.net
Application as a Chemical Probe in In Vitro Mechanistic Studies (Strictly Non-Clinical)
As a structurally complex analogue of a highly active parent molecule, this compound serves as a valuable, albeit underutilized, chemical probe for in vitro mechanistic studies. Its utility lies in helping to delineate the structure-activity relationships of the parent drug and to investigate potential off-target interactions in isolated, cell-free systems.
The parent compound, Dutasteride, is a potent dual inhibitor of both type 1 and type 2 5α-reductase isoenzymes. veeprho.com A critical question in pharmaceutical science is whether significant impurities retain any of the biological activity of the parent API. The this compound, being a substantial structural modification of the monomer, is an ideal candidate for investigating this question.
In a non-clinical research setting, the purified dimer can be used as a chemical probe in cell-free enzymatic assays to:
Determine if it has any residual inhibitory activity against 5α-reductase isoenzymes.
Calculate its binding affinity (Ki) or IC₅₀ value if any activity is observed. nih.gov
Compare its activity profile to that of the parent Dutasteride molecule to understand how dimerization impacts the molecule's ability to interact with the enzyme's active site.
Research has shown that 5α-reductase inhibitors, due to their structural similarity to endogenous androgens like dihydrotestosterone (B1667394) (DHT), may exhibit off-target effects on the Androgen Receptor (AR). nih.gov Studies on the parent drug, Dutasteride, have confirmed that it can interfere with DHT-stimulated AR signaling, acting as a direct AR antagonist in certain cell lines. nih.govnih.gov
This known off-target activity of the parent drug provides a strong rationale for using the this compound as a chemical probe to investigate similar effects. In isolated, non-clinical systems, the dimer can be utilized in:
Receptor Binding Assays: These cell-free assays use purified androgen receptors to determine if the dimer can competitively displace a radiolabeled ligand, thereby measuring its binding affinity.
In Vitro Co-factor Recruitment Assays: These assays can assess whether the binding of the dimer to the AR promotes or inhibits the recruitment of co-activator or co-repressor proteins, indicating whether it acts as an agonist or antagonist.
Understanding the interaction of this major impurity with the AR is crucial for building a complete picture of the potential molecular interactions of the drug substance.
Development of Advanced Analytical Techniques for Trace-Level Detection of Dimer Impurities
While standard HPLC methods are effective for routine quality control, detecting impurities at extremely low (trace) levels requires the development of more advanced and sensitive analytical techniques. nih.gov this compound serves as a critical target analyte for pushing the boundaries of analytical chemistry in the pharmaceutical sector.
Future research in this area could focus on:
High-Resolution Mass Spectrometry (HRMS): Developing LC-HRMS methods for the unequivocal identification and quantification of the dimer without the need for a dedicated reference standard in every run, relying instead on its accurate mass. researchgate.net
Tandem Mass Spectrometry (MS/MS): Creating highly sensitive and selective Multiple Reaction Monitoring (MRM) methods for trace-level quantification in complex matrices.
Novel Immunoassays: The development of highly specific antibodies could lead to Enzyme-Linked Immunosorbent Assays (ELISA) for rapid screening of the dimer impurity. nih.gov Such methods can offer higher throughput and sensitivity compared to traditional chromatographic techniques. mdpi.com
Advanced Sample Preparation: Research into techniques like Solid-Phase Extraction (SPE) or supercritical fluid extraction could improve the recovery and concentration of the dimer from the API matrix, enabling more accurate trace-level detection. researchgate.net
These advanced methods are not just for quality control but are also essential research tools for stability studies, forced degradation experiments, and investigations into the fate of the impurity in simulated environmental or biological systems. mdpi.com
| Technique | Primary Application | Key Advantage | Research Focus |
|---|---|---|---|
| HPLC-UV | Routine QC, Purity Testing | Robust, widely available, quantitative. | Method optimization for speed and resolution. |
| LC-MS | Impurity Identification, Characterization | Provides molecular weight confirmation. | Structure elucidation of unknown related substances. |
| LC-MS/MS | Trace-Level Quantification | High sensitivity and selectivity. | Developing methods for detection in complex matrices. |
| ELISA | High-Throughput Screening (Potential) | Very high sensitivity, rapid. | Development of specific monoclonal or polyclonal antibodies. |
Research into Biotransformation Pathways of Steroid Dimers (Non-Clinical, Enzymatic)
The metabolic fate of pharmaceutical impurities is a topic of growing interest in drug safety and environmental science. While the biotransformation of many monomeric steroids is well-documented, involving Phase 1 (oxidation, reduction, hydrolysis) and Phase 2 (conjugation) reactions, the pathways for complex structures like steroid dimers are largely unknown. gfmer.chnih.gov
This compound can serve as a novel substrate for non-clinical, in vitro research into these potential biotransformation pathways. Such research could involve:
In Vitro Hepatic Models: Incubating the dimer with liver microsomes or hepatocytes to see if it is metabolized by cytochrome P450 enzymes or other hepatic enzymes. nih.gov
Microbial Biotransformation: Using specific strains of bacteria or fungi known for their ability to transform steroids to investigate potential metabolic routes. mdpi.com Microbial systems are powerful tools for mimicking and discovering novel metabolic reactions.
The goals of this research would be to determine if the dimer is metabolically inert or if it is transformed into other compounds. Identifying potential metabolites would be a first step in understanding its persistence and ultimate fate, contributing valuable knowledge to the fields of drug metabolism and toxicology.
Potential Research Applications and Future Directions for Dutasteride α Dimer
The study of Dutasteride (B1684494) α-Dimer, a known impurity in the synthesis of Dutasteride, opens several avenues for future research. Beyond its role as a process impurity, the dimer's unique structure and properties can be leveraged for academic and industrial advancements.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Dutasteride α-Dimer to ensure reproducibility?
- Methodological Answer : Synthesis should follow validated protocols using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm structural integrity. For purity assessment (>99.5%), mass spectrometry and elemental analysis are critical. New compounds require full spectral data (¹H/¹³C NMR, IR, HRMS) and chromatographic retention times, while known compounds should cross-reference existing literature . Experimental details (e.g., solvent systems, reaction temperatures) must be explicitly documented in the main text or supplementary materials to enable replication, adhering to journal guidelines for data transparency .
Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in 5α-reductase inhibition?
- Methodological Answer : LNCaP xenograft models in mice are widely used to assess prostate-related efficacy, with survival analysis via Kaplan-Meier tests and tumor volume measurements using Student’s t-tests or ANOVA. Castration-resistant models with intermittent testosterone replacement can evaluate synergistic effects, as demonstrated in studies showing improved survival rates with dutasteride co-administration . Ensure animal studies comply with ARRIVE guidelines, including sample size justification and randomization protocols .
Q. How should researchers address variability in this compound’s binding affinity data during molecular docking studies?
- Methodological Answer : Use ensemble docking approaches to account for protein flexibility, and validate results with molecular dynamics (MD) simulations. For example, inconsistent interactions with NRP1 residues (e.g., Trp301, Tyr353) can be analyzed through contact frequency heatmaps and MM/GBSA free energy calculations. Report standard deviations and perform triplicate runs to minimize stochastic errors .
Advanced Research Questions
Q. What strategies resolve contradictions in metabolic outcomes (e.g., hyperglycemia vs. benign effects) observed in this compound studies?
- Methodological Answer : Conduct longitudinal cohort studies with stratified subgroups (e.g., age, baseline metabolic health) and multivariate regression to isolate dutasteride-specific effects. Mechanistic studies in hepatic and skeletal muscle cell lines can clarify insulin resistance pathways. Retrospective clinical data should be supplemented with lipidomics/proteomics to identify biomarkers, as seen in studies linking dutasteride to altered lipid profiles .
Q. How can in silico methods optimize this compound’s dual targeting of NRP1 and TMPRSS2 for antiviral applications?
- Methodological Answer : Combine homology modeling of NRP1-TMPRSS2 complexes with virtual screening to prioritize dutasteride derivatives. Use free energy perturbation (FEP) to predict binding thermodynamics and in vitro validation (e.g., SPR assays) to confirm affinity. Cross-reference docking scores (e.g., Table 1 in ) with experimental IC₅₀ values to refine computational models.
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in multi-arm preclinical trials?
- Methodological Answer : Employ mixed-effects models to account for inter-animal variability and repeated measures. For survival data, use Cox proportional hazards regression with time-dependent covariates. In metabolic studies, Bonferroni-corrected ANOVA is essential to control Type I errors, as applied in rat models assessing weight changes and insulin resistance .
Guidelines for Data Reporting
- Structural Characterization : Provide crystallographic data (CCDC deposition numbers) or 2D-NOESY for stereochemical confirmation .
- Reproducibility : Adhere to FAIR principles by depositing raw data in repositories like Dryad or Figshare, including DOI citations .
- Conflict Resolution : Transparently report limitations (e.g., docking vs. in vivo discrepancies) and propose follow-up experiments in the Discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
